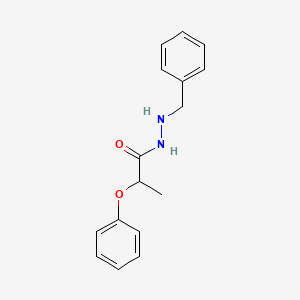

N'-benzyl-2-phenoxypropanohydrazide

Description

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

N'-benzyl-2-phenoxypropanehydrazide |

InChI |

InChI=1S/C16H18N2O2/c1-13(20-15-10-6-3-7-11-15)16(19)18-17-12-14-8-4-2-5-9-14/h2-11,13,17H,12H2,1H3,(H,18,19) |

InChI Key |

NASFBCGDDHBFNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NNCC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-2-phenoxypropanohydrazide typically involves the reaction of benzylhydrazine with 2-phenoxypropanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-benzyl-2-phenoxypropanohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-2-phenoxypropanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

N’-benzyl-2-phenoxypropanohydrazide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N’-benzyl-2-phenoxypropanohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby affecting cell function.

Comparison with Similar Compounds

Structural Analogues in Hydrazide Chemistry

Substituted Benzylidene-Benzohydrazides

Compounds such as N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () share the hydrazide core but incorporate benzimidazole moieties. These derivatives are synthesized via condensation of hydrazides with substituted benzaldehydes, a method analogous to the likely synthesis route of N'-benzyl-2-phenoxypropanohydrazide. The benzimidazole group enhances π-π stacking interactions, which may improve binding to biological targets compared to the phenoxy group in the target compound .

Heterocyclic Modifications

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide () replaces the phenoxy group with a benzothiophene ring and a long alkyl chain.

Thioether Derivatives

2-(Ethylsulfanyl)-N'-[(substitutedphenyl)methylidene]benzohydrazide () introduces a sulfur-containing substituent. The ethylsulfanyl group provides stronger electron-withdrawing effects compared to the phenoxy group, which could modulate electronic density on the hydrazide core, affecting reactivity in metal coordination or redox reactions .

Functional Group Variations

Acetylated Hydrazides

1-Acetyl-2-phenylhydrazine () represents a simpler hydrazide with an acetyl group. However, the lack of aromaticity may limit applications in catalysis or drug design .

Benzimidazole-Linked Hydrazides

Derivatives such as N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide () integrate benzimidazole rings, which are known for their role in DNA intercalation and enzyme inhibition. These compounds exhibit enhanced anti-inflammatory and anticonvulsant activities compared to simpler hydrazides, suggesting that the phenoxy group in the target compound could be tailored for similar pharmacological effects .

Table 1: Comparative Analysis of Hydrazide Derivatives

Q & A

Q. What are the standard synthetic protocols for N'-benzyl-2-phenoxypropanohydrazide, and what solvents and catalysts are typically employed?

The synthesis of N'-benzyl-2-phenoxypropanohydrazide derivatives typically involves multi-step reactions starting with hydrazide precursors. A common approach includes:

- Condensation : Reacting 2-phenoxypropanoyl chloride with benzyl hydrazine in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- Solvents : Ethanol, DMSO, or DCM are used for reflux conditions (~80–100°C) to facilitate nucleophilic acyl substitution .

- Catalysts : Triethylamine (TEA) or pyridine is added to neutralize HCl byproducts, improving reaction efficiency . Post-synthesis, purification via recrystallization (methanol/water) or column chromatography is recommended.

Q. Which spectroscopic techniques are essential for confirming the structure of N'-benzyl-2-phenoxypropanohydrazide, and what key spectral markers should researchers prioritize?

Structural confirmation requires:

- ¹H/¹³C NMR : Look for the hydrazide NH proton (δ 8.5–9.5 ppm) and the benzyl aromatic protons (δ 7.2–7.5 ppm). The phenoxy group’s oxygen-linked CH₂ appears as a triplet near δ 4.2–4.5 ppm .

- IR Spectroscopy : Confirm N-H stretching (3250–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .

- Mass Spectrometry (MS) : The molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight (e.g., ~284 g/mol for C₁₆H₁₆N₂O₂) .

Q. What are the common chemical reactions that N'-benzyl-2-phenoxypropanohydrazide undergoes, and under what conditions?

Key reactions include:

- Hydrazone Formation : Reacts with aldehydes/ketones (e.g., 3-nitrobenzaldehyde) in ethanol under acidic catalysis (HCl) to form Schiff bases .

- Nucleophilic Substitution : The hydrazide NH group participates in acylations (e.g., with benzoyl chloride in NaOH/ice bath) to yield N-acylated derivatives .

- Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures, forming complexes with potential catalytic activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing N'-benzyl-2-phenoxypropanohydrazide derivatives through nucleophilic substitution?

Yield optimization requires:

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of acyl chlorides) .

- pH Adjustment : Use 5% NaOH to deprotonate the hydrazide NH, enhancing nucleophilicity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM minimizes byproduct formation . Experimental design tools like Design of Experiments (DoE) can systematically evaluate these parameters .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the bioactivity of hydrazide derivatives?

Discrepancies may arise from:

- Solvent Effects : Computational models often neglect solvation; validate using COSMO-RS simulations to account for solvent interactions .

- Tautomerism : Hydrazides can exist as keto-enol tautomers. Use 2D NMR (HSQC, HMBC) to confirm the dominant form in solution .

- Bioassay Conditions : Adjust in vitro testing parameters (e.g., pH, serum proteins) to better mimic physiological environments .

Q. How can researchers design experiments to evaluate the coordination chemistry of N'-benzyl-2-phenoxypropanohydrazide with transition metals?

Methodological steps include:

- Synthesis of Metal Complexes : React the hydrazide with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) under reflux .

- Characterization : Use UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and X-ray crystallography to determine geometry .

- Catalytic Activity Testing : Assess metal complexes in oxidation reactions (e.g., cyclohexane oxidation) using H₂O₂ as an oxidant .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.